molecular formula C8H6S2 B1606649 2,3'-Bithiophene CAS No. 2404-89-9

2,3'-Bithiophene

Cat. No. B1606649
CAS RN: 2404-89-9
M. Wt: 166.3 g/mol
InChI Key: ILQGHVXNYGLZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3'-Bithiophene is an organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a heterocyclic aromatic compound that consists of two thiophene rings fused together. In

Scientific Research Applications

Thermochemical Properties

The thermochemical properties of 2,3'-bithiophene have been analyzed through experimental thermochemistry and computational studies. These studies provide insights into the molecular and electronic structures, enthalpies of formation, and bond dissociation enthalpies, which are crucial for understanding its stability and reactivity (Ribeiro da Silva et al., 2009).

Synthesis and Application in Organic Electronics

Recent progress in the synthesis of bithiophene dicarbanions, including 2,3'-bithiophene, has led to the development of various thiophene-based oligomers. These oligomers have significant applications in organic electronics, such as in organic field-effect transistors and organic photovoltaics (Li, Zhao, & Wang, 2016).

Electrochemical Properties and Applications

Electrochemical studies of 2,3'-bithiophene reveal its potential in polymer photovoltaic performance. Understanding its electrochemical behavior is crucial for applications in solar cells and other energy-related fields (Huisman et al., 2004).

Structural Analysis for Material Science

The structural properties of 2,3'-bithiophene, including its planarity and molecular conformation, are essential for designing materials with specific optical and electronic properties. This has implications for preparing planar polythiophenes, which are important in various technological applications (Pomerantz, 2003).

Application in Supercapacitors

Alkyl functionalized bithiophene, including 2,3'-bithiophene, end-capped with ethylenedioxythiophene units, has been studied for its capacitive properties. These polymers demonstrate promising electrode materials for supercapacitors, showing good cycle ability and favorable capacitive performance (Mo et al., 2015).

Theoretical Studies on Electronic Properties

Theoretical studies on the electronic properties of bithiophenes, including 2,3'-bithiophene, help in understanding the electron distribution and energy levels. This knowledge is key for designing materials for electronic and optical applications (Lukes, Breza, & Biskupic, 2002).

properties

IUPAC Name

2-thiophen-3-ylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6S2/c1-2-8(10-4-1)7-3-5-9-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQGHVXNYGLZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178788
Record name 2,3'-Bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3'-Bithiophene

CAS RN

2404-89-9
Record name 2,3'-Bithiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3'-Bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3'-Bithiophene
Reactant of Route 2
Reactant of Route 2
2,3'-Bithiophene
Reactant of Route 3
Reactant of Route 3
2,3'-Bithiophene
Reactant of Route 4
Reactant of Route 4
2,3'-Bithiophene
Reactant of Route 5
Reactant of Route 5
2,3'-Bithiophene
Reactant of Route 6
Reactant of Route 6
2,3'-Bithiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.